[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate
Description
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate |
InChI |
InChI=1S/C26H23N3O4/c1-5-18(30)33-23-17-9-7-6-8-16(17)22-20(23)19(15-12-10-14(2)11-13-15)21-24(27-22)28(3)26(32)29(4)25(21)31/h6-13,19H,5H2,1-4H3 |
InChI Key |
VXNQCCUHWOYITA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Biological Activity
The compound [5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate is a complex organic molecule notable for its unique tetracyclic structure and a variety of functional groups that may confer significant biological activity. This article explores its biological properties, potential applications in pharmaceuticals and agriculture, and mechanisms of action.
Structural Characteristics
The structural integrity of this compound is defined by:
- Tetracyclic Framework : Influences the compound's stability and interaction with biological targets.
- Functional Groups : The presence of nitrogen and oxygen atoms enhances its reactivity and potential biological interactions.
Predicted Biological Activities
Based on its structural features and similarities to known bioactive compounds, the biological activities of this compound may include:
- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines.
- Antimicrobial Properties : Potential efficacy against bacterial and fungal pathogens.
- Enzyme Inhibition : Ability to interact with enzymes involved in metabolic pathways.
In Silico Studies
In silico modeling predicts interactions with key biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding the compound's binding affinity and specificity towards potential targets.
Experimental Studies
Experimental assays are crucial for validating the predicted activities. Various studies have been conducted to evaluate the compound's efficacy in vitro and in vivo:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
The antimicrobial activity was assessed using disk diffusion methods against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant zones of inhibition, suggesting potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary findings suggest:
- DNA Intercalation : Similar compounds often intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism or pathogen survival.
Comparison with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is provided below:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Quinazoline Derivatives | Heterocyclic structure with nitrogen | Anticancer |
| Benzodiazepines | Aromatic rings influencing CNS activity | Anxiolytic and sedative |
| Phenothiazines | Sulfur-containing heterocycles | Antipsychotic and antimicrobial |
This comparison highlights the unique aspects of the target compound while situating it within a broader context of similar bioactive molecules.
Potential Applications
The potential applications of This compound include:
- Pharmaceutical Development : As a lead compound for drug discovery targeting cancer or infectious diseases.
- Biochemical Research : Studying enzyme interactions and mechanisms due to its complex structure.
- Agricultural Chemistry : Potential use as a pesticide or herbicide if biological testing supports efficacy against pests or pathogens.
Scientific Research Applications
Pharmaceutical Development
This compound has significant potential in pharmaceutical development , particularly as a lead candidate for drug discovery targeting various diseases:
- Cancer Therapy : The structural features suggest that it may interact with specific biological targets involved in cancer progression. In silico studies can help predict its efficacy against different cancer cell lines.
- Infectious Diseases : Similar compounds have shown antiviral and antibacterial properties, making this compound a candidate for further exploration in treating infectious diseases.
Biochemical Research
The compound's intricate structure allows for a deeper understanding of biochemical interactions:
- Enzyme Interactions : The presence of nitrogen and oxygen atoms may facilitate interactions with enzymes, making it suitable for studying enzyme mechanisms and kinetics.
- Mechanistic Studies : Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids can elucidate its mechanism of action and potential side effects.
Agricultural Chemistry
There is potential for the compound's application in agricultural chemistry :
- Pesticide Development : If biological testing supports its efficacy against pests or pathogens, it could be developed into a novel pesticide or herbicide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the tetracyclic triazatetracycloheptadecaene backbone but differ in substituents, molecular weight, and functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Molecular Comparison
Substituent Effects on Electronic and Steric Properties
- Target Compound vs. However, the trione (three ketone groups) in the analog may reduce metabolic stability due to increased electrophilicity.
Target Compound vs. 2-(3-Methoxyphenyl)-7-(3-methoxypropyl) Analog (C₂₅H₂₅N₃O₅) :
The 3-methoxypropyl chain introduces conformational flexibility, which could improve binding to elongated protein pockets. The higher oxygen content (five oxygen atoms vs. four in the target compound) may enhance hydrogen-bonding capacity.Target Compound vs. 6,6,13-Trimethyl-2-phenyl Analog (C₂₁H₂₁N₅O₂) :
The pentazatetracyclic core (five nitrogen atoms) in this analog increases nitrogen density, favoring interactions with polar residues in biological targets. However, the lower molecular weight (375.4 g/mol) may improve diffusion rates across membranes.Comparison with Sulfur-Containing Analogs () :
The replacement of nitrogen with sulfur (3,7-dithia) in ’s compounds alters electronic properties—sulfur’s larger atomic radius and lower electronegativity may reduce ring strain and modify redox reactivity.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The target compound’s chlorophenyl and methyl groups contribute to higher lipophilicity (predicted logP ~3.5) compared to methoxy-substituted analogs (e.g., C₂₂H₁₇N₃O₅, logP ~2.8) .
- Metabolic Stability: The propanoate ester in the target compound is susceptible to hydrolysis by esterases, acting as a prodrug. In contrast, methoxy and ketone groups in analogs (e.g., C₂₂H₁₇N₃O₅) may confer greater metabolic stability .
- Substituent bulk (e.g., 3-methoxypropyl in C₂₅H₂₅N₃O₅) likely influences intermolecular interactions and crystal lattice stability .
Preparation Methods
Route 1: Sequential Cyclocondensation and Late-Stage Esterification
Patent US10927129B2 outlines a five-step sequence starting from 7H-pyrrolo[2,3-d]pyrimidine derivatives:
-
Sulfonation : Treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-methylbenzenesulfonyl chloride yields the sulfonated intermediate (78% yield).
-
Ring expansion : Reaction with 1-propanesulfonyl chloride in dichloromethane/methanol (93:7) forms the pyridopyrazino[2,6-a]pyrimidine core.
-
Methylation : Dimethylation at N5 and N7 using methyl triflate in THF at −78°C.
-
Oxidation : Mn(OAc)₃ in acetic acid introduces the 4,6-dioxo groups (62% yield).
-
Esterification : Propanoic acid coupling via DCC/DMAP in anhydrous DMF completes the synthesis.
Table 1. Reaction Conditions for Route 1
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | TsCl, Et₃N | 0°C→RT | 2 h | 78% |
| 2 | PrSO₂Cl, CH₂Cl₂/MeOH | Reflux | 6 h | 65% |
| 3 | MeOTf, THF | −78°C | 1 h | 82% |
| 4 | Mn(OAc)₃, AcOH | 80°C | 4 h | 62% |
| 5 | DCC, DMAP, DMF | RT | 12 h | 58% |
Route 2: Convergent Synthesis via Photochemical Cyclization
A modular approach from the Journal of Medicinal Chemistry (2018) employs photochemical [2+2] cycloaddition to assemble the tetracyclic system:
-
Precursor synthesis : 5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazafluoren-9-one is prepared via Ullmann coupling.
-
Cycloaddition : UV irradiation (λ = 254 nm) in the presence of eosin Y catalyzes the formation of the triazatetracyclic framework.
-
Oxidation and esterification : Parallel to Route 1 but uses TEMPO/NaClO₂ for oxidation (89% yield).
Optimization of Critical Reaction Parameters
Solvent Systems and Temperature Control
The choice of solvent profoundly impacts cyclization efficiency:
-
Dichloromethane/methanol (93:7) : Optimal for sulfonation steps, minimizing side-product formation.
-
Acetic acid : Enhances Mn(III)-mediated oxidation kinetics but requires strict temperature control ≤80°C to prevent decarboxylation.
-
THF at −78°C : Crucial for regioselective methylation; higher temperatures lead to N9 over-alkylation.
Catalytic Systems
-
Eosin Y : Enables visible-light-driven cyclization with 75% conversion efficiency vs. 32% for Ru(bpy)₃²⁺.
-
DMPU additive : Increases Heck coupling yields from 45% to 68% by stabilizing palladium intermediates.
Purification and Characterization
Chromatographic Techniques
-
Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) resolves diastereomers (ΔRf = 0.12).
-
HPLC : C18 column with 0.1% TFA/MeCN gradient achieves >99% purity.
Table 2. Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 8.08 (s, 1H, H-13), 4.81–4.94 (m, 1H, H-17), 2.52–2.63 (m, 2H, CH₂COO) | |
| LC/MS | m/z 324.1 [M+H]⁺ (calc. 323.142) | |
| IR | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O diketone) |
Challenges and Mitigation Strategies
-
Stereochemical control :
-
Scale-up limitations :
Q & A
Q. What are the key challenges in synthesizing [5,7-dimethyl-2-(4-methylphenyl)-...]propanoate, and how can they be addressed methodologically?
Synthesis of this polycyclic compound involves multi-step organic reactions, including cyclization and functional group protection/deprotection. Challenges include low yields due to steric hindrance in the tetracyclic core and regioselectivity in heteroatom placement. Optimizing reaction conditions (e.g., solvent polarity, temperature gradients) and using catalysts like palladium for cross-coupling reactions can improve efficiency. Purification often requires advanced techniques such as preparative HPLC or column chromatography with gradient elution to isolate isomers .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- Nuclear Magnetic Resonance (NMR): 2D NMR (COSY, HSQC, HMBC) clarifies proton-proton correlations and heteronuclear connectivity, particularly for distinguishing methyl groups in the triazatetracyclo framework.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.
- X-ray crystallography: Single-crystal X-ray diffraction resolves stereochemical uncertainties (e.g., substituent orientation in the tetracyclic system) and validates bond angles/distances, as demonstrated in analogous imidazole derivatives .
Q. What computational approaches are suitable for modeling the electronic and steric properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict molecular orbitals, electrostatic potential surfaces, and steric maps. Molecular docking studies (AutoDock Vina) assess potential binding interactions with biological targets, such as enzymes implicated in antibacterial activity .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be reconciled?
Discrepancies often arise from solvent effects, protein flexibility, or unaccounted post-translational modifications in in vitro assays. To address this:
- Perform Molecular Dynamics (MD) simulations to model solvent-protein-ligand interactions.
- Validate docking results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .
Q. What experimental design strategies are recommended for optimizing reaction conditions in scale-up synthesis?
- Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading).
- High-Throughput Screening (HTS): Use automated platforms to test >100 reaction conditions in parallel.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How does the methylphenyl substituent influence the compound’s bioactivity, and what mechanistic insights exist?
The 4-methylphenyl group enhances lipophilicity, improving membrane permeability. Structural studies of related compounds show that substituents at this position modulate interactions with hydrophobic pockets in target proteins (e.g., bacterial dihydrofolate reductase). Structure-Activity Relationship (SAR) studies via analog synthesis (e.g., replacing methyl with halogens) can quantify contributions to potency .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic stress.
- HPLC-MS Analysis: Track degradation products and identify labile sites (e.g., ester hydrolysis of the propanoate group).
- Accelerated Stability Testing: Use Arrhenius modeling to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Q. How can researchers address challenges in characterizing polymorphic or isomeric forms of this compound?
- Differential Scanning Calorimetry (DSC): Detect melting point variations between polymorphs.
- Powder X-ray Diffraction (PXRD): Compare diffraction patterns to identify crystalline forms.
- Solid-State NMR: Resolve conformational differences in amorphous vs. crystalline states.
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity-driven phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
